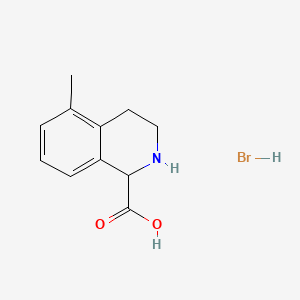
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 5-position and a carboxylic acid group at the 1-position, combined with a hydrobromide salt.
Méthodes De Préparation
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting product is then subjected to further functionalization to introduce the methyl and carboxylic acid groups.
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods are advantageous for large-scale production due to their efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts .
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroisoquinolines.
Applications De Recherche Scientifique
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide involves its interaction with various molecular targets and pathways. It has been shown to modulate dopamine metabolism and exhibit neuroprotective properties . The compound may act as an inhibitor of monoamine oxidase (MAO) and as a scavenger of free radicals, contributing to its neuroprotective effects. Additionally, it may antagonize the glutamatergic system, which plays a role in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is known for its neuroprotective effects and its ability to modulate dopamine metabolism.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the class, which is widely distributed in nature and has diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
Clé InChI |
KZDCPERXBCROLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCNC(C2=CC=C1)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
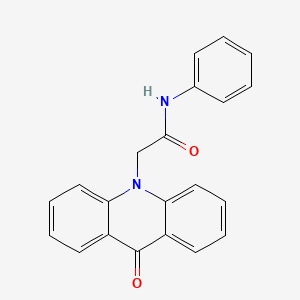
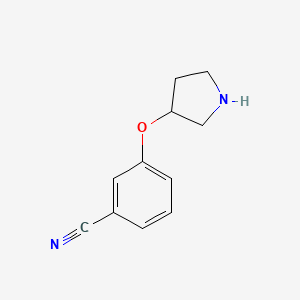
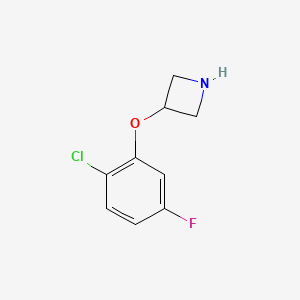
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
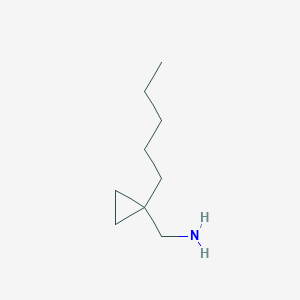
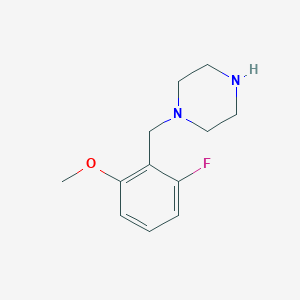
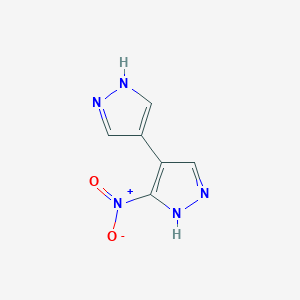
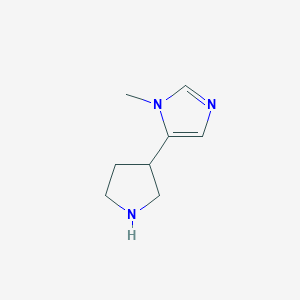
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)

